![molecular formula C9H16O2 B2752191 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane CAS No. 2248296-86-6](/img/structure/B2752191.png)
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane is not fully understood. However, it is believed that the compound exerts its biological activities through interactions with specific molecular targets, such as enzymes or receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane exhibits biochemical and physiological effects, such as inhibition of fungal and bacterial growth, induction of apoptosis in cancer cells, and modulation of immune responses. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane is its ease of synthesis and high purity. This makes it a valuable compound for use in lab experiments. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane. One direction is the investigation of its potential as a drug candidate for the treatment of fungal and bacterial infections. Another direction is the exploration of its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with methoxyacetaldehyde in the presence of a catalyst. The reaction proceeds through a spiroacetal intermediate, which is then hydrolyzed to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
properties
IUPAC Name |
5-methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-7(10-4)8(2,3)9(6)5-11-9/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQUXORKTRMUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C12CO2)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.